molecular formula C12H16O7 B584026 Tri-O-acetyl-D-[1-13C]galactal CAS No. 478518-74-0

Tri-O-acetyl-D-[1-13C]galactal

Cat. No.: B584026
CAS No.: 478518-74-0
M. Wt: 273.245
InChI Key: LLPWGHLVUPBSLP-BINFZZBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri-O-acetyl-D-[1-13C]galactal: is a labeled carbohydrate derivative, specifically a galactal, where the carbon at position 1 is replaced with the isotope carbon-13. This compound is used primarily in research settings, particularly in the study of carbohydrate chemistry and metabolic pathways .

Mechanism of Action

Target of Action

Tri-O-acetyl-D-[1-13C]galactal is primarily used in proteomics research . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms in which it is applied.

Mode of Action

It is known that the compound is a stable isotope form of D-galactal , which is a carbohydrate inhibitor of ricin . .

Biochemical Pathways

As a stable isotope, it has been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that it may be involved in various biochemical pathways depending on the specific drug molecule it is incorporated into.

Pharmacokinetics

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

As a stable isotope, it is primarily used as a tracer in drug development , which suggests that its effects would largely depend on the specific drug molecule it is incorporated into.

Action Environment

It is known that many human cytokines will produce a response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the action of this compound may be influenced by the specific biological environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Tri-O-acetyl-D-[1-13C]galactal typically involves the acetylation of D-galactalThe reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of isotopically labeled starting materials is crucial for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: : Tri-O-acetyl-D-[1-13C]galactal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

Tri-O-acetyl-D-[1-13C]galactal is used extensively in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The uniqueness of Tri-O-acetyl-D-[1-13C]galactal lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic pathways. This makes it particularly valuable in research settings where precise tracking of molecular transformations is required .

Properties

IUPAC Name

[(2R,3R,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWGHLVUPBSLP-BINFZZBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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